Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate
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Overview
Description
Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate is a complex organic compound that belongs to the class of quinoline derivatives This compound is known for its unique chemical structure, which includes a quinoline moiety substituted with trimethyl groups and an amino benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Substitution with Trimethyl Groups:
Amino Benzoate Ester Formation: The final step involves the coupling of the trimethylquinoline derivative with methyl 4-aminobenzoate under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Brominated quinoline derivatives
Scientific Research Applications
Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the replication of bacterial and cancer cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug with a quinoline core.
Nalidixic Acid: An antibacterial agent with a similar quinoline structure.
Chloroquine: Another antimalarial drug with a quinoline moiety.
Uniqueness
Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups and amino benzoate ester make it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C20H20N2O2/c1-12-9-13(2)19-17(10-12)18(11-14(3)21-19)22-16-7-5-15(6-8-16)20(23)24-4/h5-11H,1-4H3,(H,21,22) |
InChI Key |
QGNWXNHNLHNWCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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